

# Formylurea: A Comprehensive Technical Guide for Researchers

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#### Introduction

**Formylurea** (CAS No. 1190-24-5), a derivative of urea, is a molecule of growing interest in the fields of biochemistry, organic synthesis, and pharmaceutical sciences.[1] Its unique structure, featuring both an amide and a formyl functional group, imparts a distinct reactivity that makes it a versatile building block and a subject of study for various biological interactions.[1] This technical guide provides an in-depth overview of **formylurea**, including its nomenclature, physicochemical properties, synthesis protocols, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

### Nomenclature and Identifiers

**Formylurea** is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below for clear identification and literature searching.



Category	Identifier	
Common Name	Formylurea	
Synonyms	N-Formylurea, Allophanaldehyde, N-carbamoylformamide, N-formamidoformamide[2][3][4]	
IUPAC Name	N-carbamoylformamide[1][2]	
CAS Number	1190-24-5[1][2][5]	
Molecular Formula	C2H4N2O2[1][2][5]	
InChI Key	JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2][5]	
SMILES	C(=O)NC(=O)N[2][6]	
EC Number	214-719-4[2]	
PubChem CID	70922[2]	

## **Physicochemical Properties**

The physical and chemical properties of **formylurea** are essential for its handling, application in experiments, and understanding its behavior in different environments.

Property	Value	Source
Molecular Weight	88.07 g/mol	[1][2]
Melting Point	168-173 °C	[4][5][7]
Density	~1.286 - 1.437 g/cm³ (estimate)	[4][7]
рКа	10.35 ± 0.46 (Predicted)	[4]
Appearance	White crystalline or fluffy powder	[4][7]
XLogP3-AA	-0.7	[2]
	·	



# Synthesis and Experimental Protocols Synthesis of Formylurea from Formic Acid and Urea

**Formylurea** is primarily synthesized through the reaction of formic acid and urea.[1] This reaction involves the formylation of urea, typically requiring heat. A continuous system for this synthesis has been described, offering an efficient method for its production.[1]

Logical Workflow for Formylurea Synthesis

A diagram illustrating the synthesis of **formylurea**.

Experimental Protocol: Continuous Synthesis

- Reactant Preparation: Prepare a molar ratio of urea to formic acid between 1:1 and 1:1.5.[1]
- Reaction Setup: Introduce the reactants into a continuous reaction kettle system.
- Reaction Conditions: Maintain the reaction temperature between 85–95°C under atmospheric pressure. This temperature range is optimal for maximizing yield while minimizing side reactions.[1]
- Purification: The output from the reactor can be coupled with a purification system, such as triple-effect evaporation, to isolate the **formylurea** product.[1]
- Analysis: Confirm the product identity and purity using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

## **Chemical Reactivity and Applications in Synthesis**

**Formylurea** is a versatile intermediate in organic synthesis, primarily due to the reactivity of its formyl and amide groups.[1][6]

## **Key Chemical Reactions**

- Hydrolysis: Formylurea can be hydrolyzed back to formic acid and urea.[1]
- Oxidation: It can be oxidized to produce carbon dioxide and ammonia.



• Substitution: The formyl group can undergo substitution reactions. For instance, reaction with hydrogen sulfide (H<sub>2</sub>S) can form thiourea derivatives.[1]

# Three-Component Reaction for Dihydropyrimidinone Synthesis

A notable application of **formylurea** is its participation in a one-pot, three-component reaction to synthesize highly functionalized dihydropyrimidinones.[1] This reaction highlights its utility in building complex heterocyclic structures.

Workflow for Dihydropyrimidinone Synthesis

Reaction pathway for dihydropyrimidinone synthesis.

Experimental Protocol: Three-Component Synthesis

- Intermediate Formation: In a suitable solvent, react an alkyl isocyanide with a dialkyl acetylenedicarboxylate. This step generates a reactive zwitterionic intermediate.[1]
- Nucleophilic Attack: Introduce formylurea to the reaction mixture. The formylurea acts as a
  nucleophile, trapping the zwitterionic intermediate.[1]
- Cyclization: The trapping event initiates a cyclization cascade, leading to the formation of the dihydropyrimidinone ring structure.
- Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the product using column chromatography or recrystallization.
- Characterization: Characterize the final dihydropyrimidinone product using spectroscopic methods (NMR, IR, MS) to confirm its structure.

## **Biological Activity and Research Applications**

**Formylurea**'s structural elements suggest its potential involvement in various biochemical processes, making it a target for biological and pharmaceutical research.[1]

• Formylation Reactions: It is investigated for its role in formylation, a post-translational modification where a formyl group is added to proteins or other biomolecules. This



modification can alter the function and activity of the target molecules.[1]

- Enzymatic Substrate: **Formylurea** can act as a substrate for certain enzymes. For example, it is a minor substrate for triuret hydrolase (TrtA), though with significantly lower activity compared to triuret.[1] It is also carboxylated by urea carboxylase.[1]
- Pharmaceutical Intermediate: The compound serves as a precursor for synthesizing pharmaceutical agents, including antihypertensive and antimicrobial compounds.[1] Its structure is also found in analogues of antifungal drugs like posaconazole, highlighting its utility in drug design.[1]

## Safety and Handling

While the toxicological properties of **formylurea** have not been fully investigated, standard laboratory precautions should be observed.[7]

- Chemical Stability: Stable under normal temperatures and pressures.
- Conditions to Avoid: Avoid excess heat, dust generation, and strong oxidants.[7]
- Incompatibilities: Incompatible with strong oxidizing agents.[7]
- Hazardous Decomposition: Thermal decomposition may produce nitrogen oxides and carbon monoxide.[7]
- Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing.
   Minimize dust generation.[7]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

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